Cas no 899213-51-5 (1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

1-(2-Chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core with multiple functional modifications. The 2-chlorophenylmethyl group enhances lipophilicity, while the 6-ethoxy substituent influences electronic properties. The 4-ethylbenzenesulfonyl moiety contributes to steric and electronic effects, potentially improving binding affinity in target interactions. This compound is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules, particularly in enzyme inhibition or receptor modulation applications. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in pharmaceutical research. The combination of substituents offers a balance of solubility and stability, suitable for exploratory studies in drug discovery.
1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one structure
899213-51-5 structure
Product name:1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No:899213-51-5
MF:C26H24ClNO4S
MW:481.99106502533
CID:5798757
PubChem ID:18559214

1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • F1603-0141
    • 1-(2-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
    • 899213-51-5
    • 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • AKOS001838090
    • 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one
    • Inchi: 1S/C26H24ClNO4S/c1-3-18-9-12-21(13-10-18)33(30,31)25-17-28(16-19-7-5-6-8-23(19)27)24-14-11-20(32-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
    • InChI Key: QJDVMMBFIJKFIU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1C=C(C(C2C=C(C=CC1=2)OCC)=O)S(C1C=CC(CC)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 481.1114571g/mol
  • Monoisotopic Mass: 481.1114571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 815
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 72.1Ų

1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1603-0141-15mg
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1603-0141-3mg
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1603-0141-10μmol
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1603-0141-2mg
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1603-0141-75mg
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1603-0141-10mg
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1603-0141-25mg
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1603-0141-40mg
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1603-0141-5μmol
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1603-0141-5mg
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-51-5 90%+
5mg
$69.0 2023-05-17

1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Related Literature

Additional information on 1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Chemical Compound CAS No. 899213-51-5: A Comprehensive Overview

The chemical compound with CAS No. 899213-51-5, known as 1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, is a highly specialized molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of quinolinone derivatives, which have been extensively studied for their diverse biological activities and structural versatility.

Quinolinone derivatives have garnered considerable attention in recent years due to their ability to act as scaffolds for drug design. The quinolinone core of this compound provides a rigid structure that can be modified to introduce various functional groups, enhancing its pharmacological properties. The presence of a 4-ethylbenzenesulfonyl group at the 3-position of the quinolinone ring introduces additional electronic and steric effects, which are crucial for modulating the compound's activity.

Recent studies have highlighted the importance of sulfonamide groups in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The 4-ethylbenzenesulfonyl group in this compound is expected to contribute significantly to its biological activity by enhancing solubility and stability. Additionally, the ethoxy group at the 6-position of the quinolinone ring is known to improve lipophilicity, making this compound more suitable for oral administration.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as Suzuki coupling and nucleophilic substitution to construct the complex structure of this molecule. Recent advancements in catalytic asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical properties.

From a pharmacological perspective, this compound has shown promising results in preclinical studies. It exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to inhibit key enzymes involved in cancer progression has positioned it as a potential anticancer agent.

The application of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that it interacts effectively with target proteins, suggesting a high binding affinity that could be leveraged for therapeutic purposes.

In conclusion, 1-(2-chlorophenyl)methyl-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 899213-51-5) represents a cutting-edge advancement in chemical research. Its unique structure, combined with its versatile functional groups, positions it as a valuable asset in drug discovery and development.

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